1-(Trifluoromethyl)cyclopentanecarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

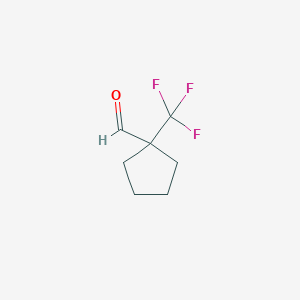

“1-(Trifluoromethyl)cyclopentanecarbaldehyde” is a chemical compound with the molecular formula C7H9F3O and a molecular weight of 166.141 .

Molecular Structure Analysis

The molecular structure of “1-(Trifluoromethyl)cyclopentanecarbaldehyde” consists of a cyclopentane ring with a trifluoromethyl group and a carbaldehyde group attached to it . The exact 3D structure would require more advanced computational chemistry techniques to determine.

Scientific Research Applications

Pharmaceutical Intermediates

1-(Trifluoromethyl)cyclopentanecarbaldehyde serves as a valuable intermediate in pharmaceutical synthesis. Its versatile reactivity allows for the construction of complex molecules. Researchers often use it to introduce the trifluoromethyl group into drug candidates, enhancing their bioactivity or metabolic stability .

Fluorinated Building Blocks

The trifluoromethyl group in this compound makes it an excellent source of fluorine atoms. Organic chemists utilize it as a building block to introduce fluorine into various molecules. Fluorinated compounds often exhibit altered physicochemical properties, such as improved lipophilicity or altered binding affinity .

Agrochemicals and Pesticides

Researchers explore the use of 1-(Trifluoromethyl)cyclopentanecarbaldehyde in the development of novel agrochemicals and pesticides. The trifluoromethyl moiety can enhance the efficacy of these compounds by influencing their interactions with pests or pathogens .

Materials Science and Surface Modification

The compound’s reactivity allows for functionalization of surfaces and materials. Researchers investigate its use in modifying surfaces for applications such as self-cleaning coatings, anti-fouling materials, or sensors. The trifluoromethyl group can impart hydrophobicity and alter surface energy .

Fluorinated Ligands in Coordination Chemistry

1-(Trifluoromethyl)cyclopentanecarbaldehyde serves as a precursor to fluorinated ligands. These ligands play a crucial role in coordination chemistry, enabling the design of catalysts, metal complexes, and organometallic compounds. The trifluoromethyl group can influence ligand-metal interactions and catalytic activity .

Fluorinated Organic Synthesis

Organic chemists use this compound to introduce fluorine atoms into diverse organic frameworks. The trifluoromethyl group participates in cross-coupling reactions, nucleophilic substitutions, and other transformations. Researchers aim to create novel fluorinated molecules with improved properties .

Safety and Hazards

The safety data sheet for a similar compound, “(Trifluoromethyl)cyclopentane-1-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions for “1-(Trifluoromethyl)cyclopentanecarbaldehyde” and similar compounds are likely to be influenced by the increasing interest in fluorine-containing compounds in pharmaceutical and agrochemical research . The trifluoromethyl group, in particular, is finding increased utility as a substituent in bioactives .

properties

IUPAC Name |

1-(trifluoromethyl)cyclopentane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODWEWSZMABMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)cyclopentanecarbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2632449.png)

![5-((2-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632450.png)

![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)

![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2632463.png)

![(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2632467.png)

![Methyl 1-(4-chlorophenyl)-4-[(4-methylbenzyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2632471.png)